

Triarachidonin: A Technical Guide to Natural Sources, Abundance, and Analysis

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Compound of Interest

Compound Name: *Triarachidonin*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for **triarachidonin**. **Triarachidonin**, a triacylglycerol containing three arachidonic acid molecules, is a significant lipid molecule due to the physiological importance of its constituent fatty acid. Arachidonic acid is a key precursor to a wide range of bioactive eicosanoids involved in inflammation, immunity, and cell signaling. Understanding the natural sources and precise quantification of **triarachidonin** is crucial for research in nutrition, pharmacology, and drug development.

Natural Sources and Abundance of Triarachidonin

The primary and most commercially significant natural source of arachidonic acid-rich oil, and by extension, triacylglycerols containing arachidonic acid, is the filamentous fungus *Mortierella alpina*.^{[1][2][3][4][5]} This oleaginous fungus is capable of producing lipids up to 50% of its dry weight, with a high proportion of this lipid being in the form of triacylglycerols. While arachidonic acid is a major constituent of these triacylglycerols, the specific abundance of **triarachidonin** (the homogenous triacylglycerol containing only arachidonic acid) is not extensively documented in publicly available literature. Research has predominantly focused on the total arachidonic acid content within the fungal oil.

Animal fats also contain arachidonic acid as a component of their triacylglycerols, though typically at lower concentrations than in *Mortierella alpina* oil. The specific concentration of **triarachidonin** in various animal fats is not well-quantified in the available scientific literature.

Quantitative Data on Arachidonic Acid in Mortierella alpina Oil

The following table summarizes the reported abundance of arachidonic acid in the total fatty acids of oil extracted from *Mortierella alpina*. It is important to note that this represents the proportion of arachidonic acid available for incorporation into triacylglycerols, not the direct percentage of **triarachidonin**.

Source Organism	Strain	Total Arachidonic Acid (% of Total Fatty Acids)	Reference
Mortierella alpina	General	30 - 70%	
Mortierella alpina	AF	≥ 40%	

Note: The direct quantitative abundance of **triarachidonin** as a specific molecular species within *Mortierella alpina* oil and other natural sources is not consistently reported in the reviewed scientific literature. The data presented reflects the total arachidonic acid content, which is primarily esterified into triacylglycerols.

Experimental Protocols

Lipid Extraction from *Mortierella alpina* (Modified Folch Method)

This protocol describes the extraction of total lipids from fungal biomass, which is a crucial first step for the subsequent analysis of **triarachidonin**.

Materials:

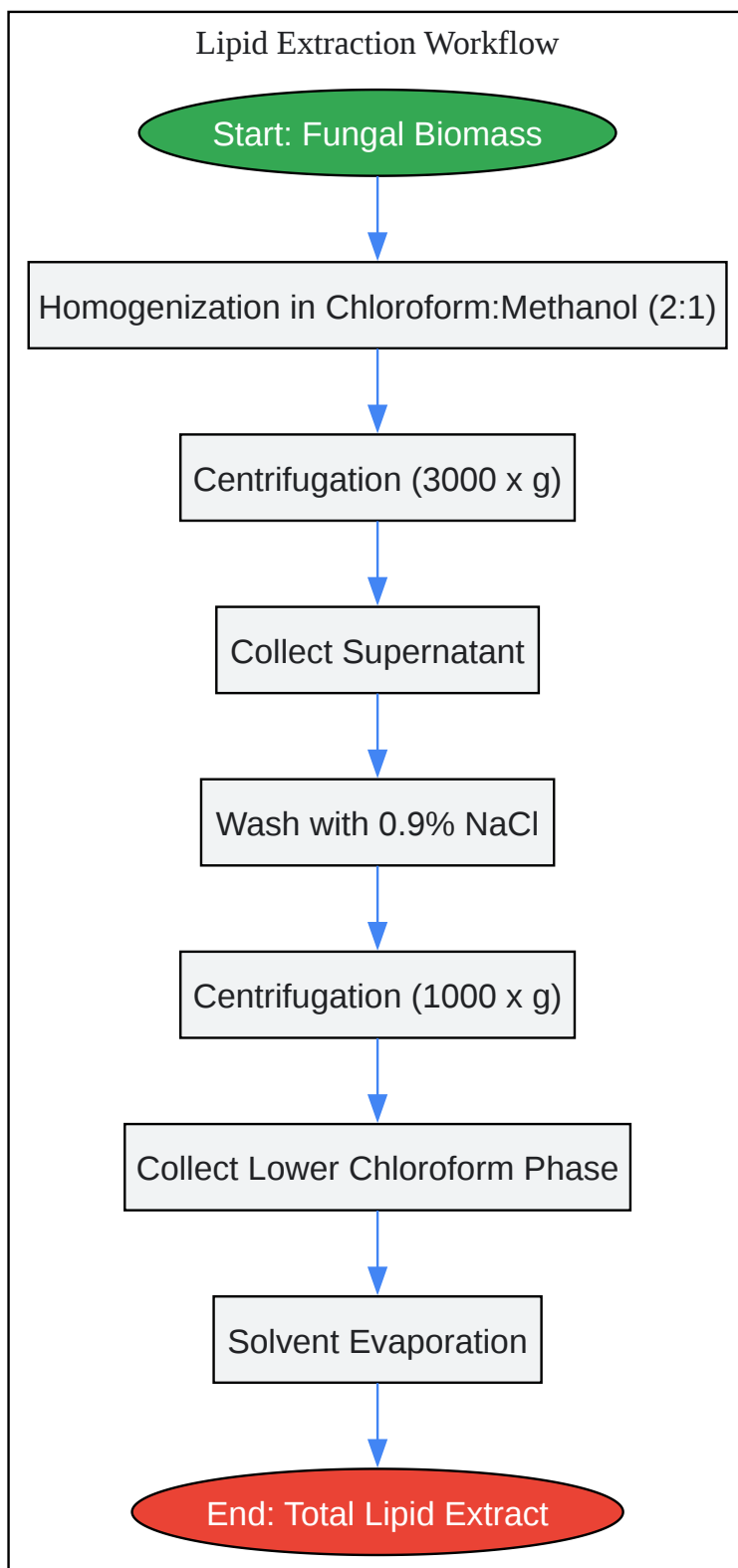
- Lyophilized *Mortierella alpina* mycelia
- Chloroform
- Methanol

- 0.9% NaCl solution
- Glass homogenizer
- Centrifuge
- Rotary evaporator
- Glass vials

Procedure:

- Weigh a known amount of lyophilized *Mortierella alpina* mycelia.
- Add the mycelia to a glass homogenizer.
- Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenizer. The solvent volume should be approximately 20 times the biomass weight.
- Homogenize the sample for 2-3 minutes to disrupt the cells.
- Transfer the homogenate to a centrifuge tube.
- Centrifuge at 3000 x g for 10 minutes to pellet the cell debris.
- Carefully collect the supernatant (lipid extract) and transfer it to a clean tube.
- To the supernatant, add 0.2 volumes of 0.9% NaCl solution to wash the extract and remove non-lipid contaminants.
- Vortex the mixture gently and centrifuge at 1000 x g for 5 minutes to facilitate phase separation.
- Carefully remove the upper aqueous phase.
- Collect the lower chloroform phase containing the lipids.
- Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

- Resuspend the lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C until analysis.



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Lipid Extraction Workflow from Fungal Biomass.

Quantification of Triacylglycerols by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a general method for the analysis of the fatty acid composition of the extracted lipids after conversion to fatty acid methyl esters (FAMES). This allows for the quantification of arachidonic acid within the triacylglycerol fraction.

Materials:

- Total lipid extract
- Methanolic HCl (1.25 M)
- Hexane
- Internal standard (e.g., C17:0 FAME)
- Gas chromatograph with FID detector
- Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)

Procedure:

- Transesterification:
 - Take a known amount of the lipid extract in a screw-capped glass tube.
 - Add a known amount of the internal standard.
 - Add 2 mL of methanolic HCl.
 - Seal the tube and heat at 80°C for 2 hours.
 - Cool the tube to room temperature.

- Add 1 mL of hexane and 1 mL of distilled water, and vortex thoroughly.
- Allow the phases to separate and carefully collect the upper hexane layer containing the FAMES.
- GC-FID Analysis:
 - Injector Temperature: 250°C
 - Detector Temperature: 280°C
 - Oven Temperature Program:
 - Initial temperature: 150°C, hold for 1 minute.
 - Ramp to 200°C at 10°C/minute.
 - Ramp to 240°C at 5°C/minute, hold for 10 minutes.
 - Carrier Gas: Helium or Hydrogen at a constant flow rate.
 - Injection Volume: 1 µL
- Quantification:
 - Identify the arachidonic acid methyl ester peak based on its retention time relative to standards.
 - Calculate the concentration of arachidonic acid by comparing its peak area to the peak area of the internal standard.

Analysis of Intact Triacylglycerols by HPLC-MS/MS

This protocol provides a method for the direct analysis of intact triacylglycerol species, which can be used to identify and quantify **triarachidonin**.

Materials:

- Total lipid extract

- Acetonitrile
- Isopropanol
- Ammonium formate
- HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI or APCI source
- C18 reversed-phase HPLC column

Procedure:

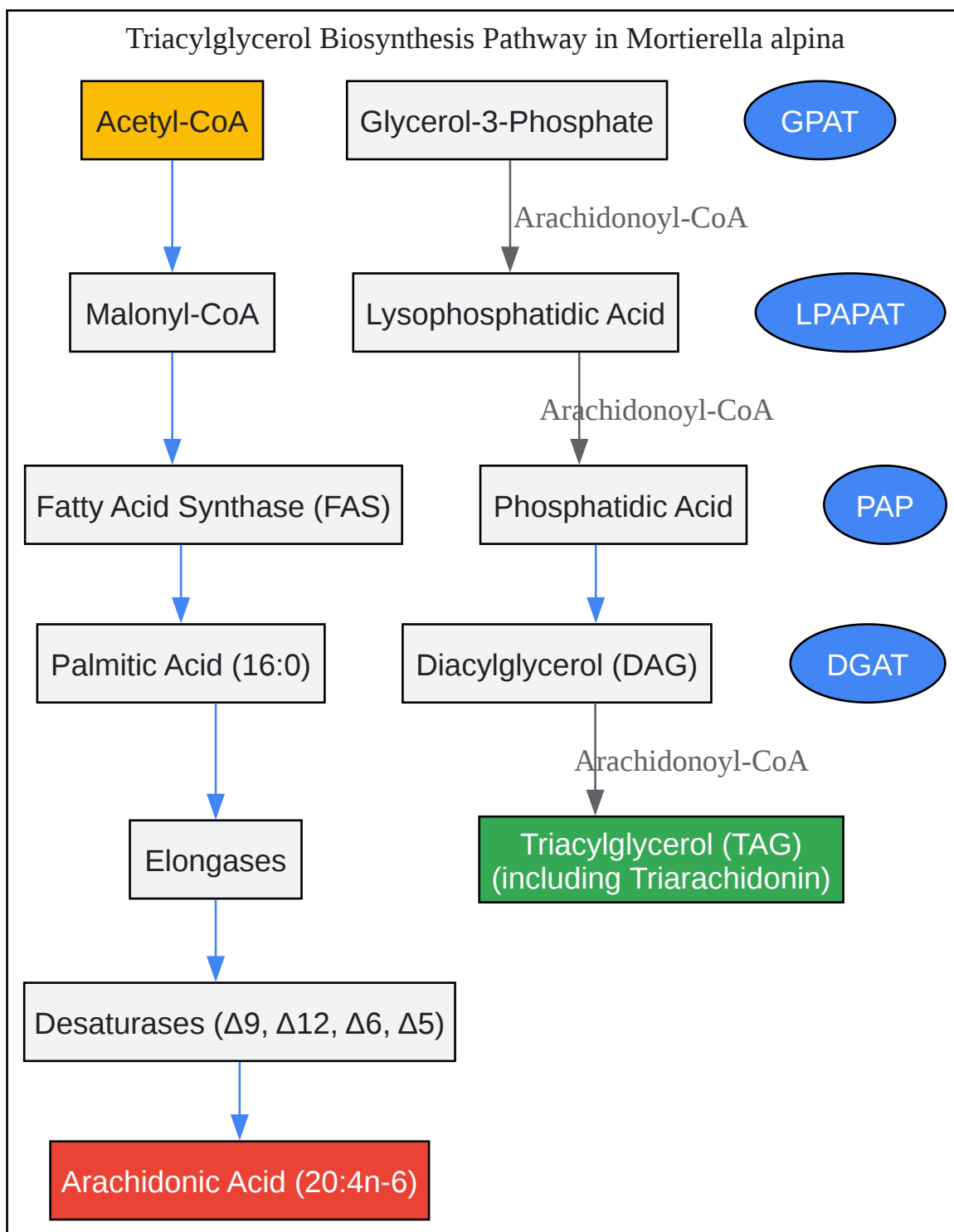
- Sample Preparation:
 - Dilute the total lipid extract in a suitable solvent mixture, such as isopropanol/acetonitrile (1:1, v/v).
 - Filter the sample through a 0.22 µm syringe filter before injection.
- HPLC-MS/MS Analysis:
 - Mobile Phase A: Acetonitrile/Water (90:10, v/v) with 10 mM ammonium formate.
 - Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
 - Gradient Elution: A suitable gradient from Mobile Phase A to Mobile Phase B to separate the triacylglycerol species based on their hydrophobicity.
 - Column Temperature: 40°C
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Mass Spectrometry:
 - Full scan mode to identify the $[M+NH_4]^+$ or $[M+Na]^+$ adducts of triacylglycerols.
 - Tandem MS (MS/MS) fragmentation of the precursor ion corresponding to **triarachidonin** (m/z for $[C_{63}H_{98}O_6+NH_4]^+$ is approximately 968.77) to confirm the

presence of arachidonic acid fragments.

- Quantification:
 - Quantification can be achieved using an external standard curve of a commercially available **triarachidonin** standard or by relative quantification based on the peak area of the identified **triarachidonin** species.

Signaling Pathways and Biosynthesis

While **triarachidonin** itself is primarily an energy storage molecule, its constituent, arachidonic acid, is a critical precursor in several signaling pathways. The biosynthesis of triacylglycerols in *Mortierella alpina* involves a series of enzymatic steps starting from acetyl-CoA.



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